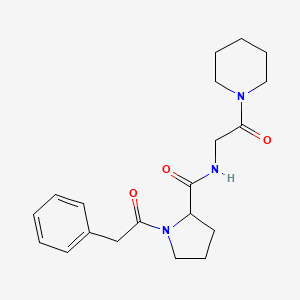
1-(4,8-Dimethylquinolin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,8-Dimethylquinolin-2-yl)piperidine-4-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a selective antagonist of the AMPA receptor.
Mécanisme D'action
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the glutamate binding site of the receptor. This prevents the activation of the receptor by glutamate and leads to a decrease in excitatory neurotransmission. By blocking the AMPA receptor, DMQX can modulate synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been found to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This makes DMQX a valuable tool for studying the mechanisms underlying learning and memory. DMQX has also been shown to have anticonvulsant effects, which makes it a potential therapeutic agent for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DMQX in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the specific role of AMPA receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its relatively low yield in the synthesis process. This can make it challenging to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of 1-(4,8-Dimethylquinolin-2-yl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of DMQX in the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of DMQX and its potential role in synaptic plasticity and neuronal excitability.
Conclusion:
In conclusion, 1-(4,8-Dimethylquinolin-2-yl)piperidine-4-carboxamide is a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. Its selectivity for the AMPA receptor makes it a valuable compound for investigating the mechanisms underlying synaptic plasticity and neuronal excitability. While there are limitations to its use in lab experiments, the potential applications of DMQX in the treatment of neurological disorders make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 1-(4,8-Dimethylquinolin-2-yl)piperidine-4-carboxamide involves the reaction of 4,8-Dimethylquinoline-2-carboxylic acid with thionyl chloride to form the acid chloride derivative. This derivative is then reacted with piperidine to form the desired product. The yield of the synthesis process is around 40-50%.
Applications De Recherche Scientifique
1-(4,8-Dimethylquinolin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective antagonist of the AMPA receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system. This makes DMQX a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-(4,8-dimethylquinolin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-4-3-5-14-12(2)10-15(19-16(11)14)20-8-6-13(7-9-20)17(18)21/h3-5,10,13H,6-9H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQDAAKBUMHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCC(CC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)





![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)